Benzyl 2-Biphenylyl Ether

Fuel Marker Petroleum Chemistry Analytical Detection

Researchers developing fuel authentication systems often struggle to source well-characterized biphenyl ether markers. Benzyl 2-Biphenylyl Ether (CAS 102806-25-7) addresses this gap with its patented utility as a chemical marker in liquid hydrocarbons, fuels, and oils. Key advantages for procurement include: • Structurally distinct from generic Diphenyl Ether and Benzyl Phenyl Ether, providing specificity in analytical detection via absorption spectroscopy and mass spectrometry. • Serves as a versatile synthetic intermediate for protein-protein interaction inhibitor libraries. • Validated synthesis protocol (72% yield, Cu-catalyzed) enables process optimization studies.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
Cat. No. B13444854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-Biphenylyl Ether
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C19H16O/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyVIGAGZWJPRGWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Biphenylyl Ether Overview


Benzyl 2-Biphenylyl Ether (CAS 102806-25-7), also known as 2-(benzyloxy)-1,1′-biphenyl, is an organic ether characterized by a benzyl group attached to a biphenyl ether backbone [1]. This compound, with a molecular formula of C₁₉H₁₆O and a molecular weight of 260.3 g/mol, serves as a versatile scaffold in organic synthesis and industrial applications. Its biphenyl ether core is a prominent pharmacophore in medicinal chemistry, found in various biologically active molecules and small-molecule inhibitors targeting protein-protein interactions . The compound has garnered particular attention for its demonstrated utility as a chemical marker in liquid hydrocarbons, fuels, and oils, as evidenced by specific patent filings [2].

Structural Uniqueness of Benzyl 2-Biphenylyl Ether


Benzyl 2-Biphenylyl Ether cannot be simply interchanged with close analogs like Benzyl Phenyl Ether or Diphenyl Ether due to the distinct chemical and physical properties conferred by its unique combination of both benzyl and biphenyl groups . While Benzyl Phenyl Ether lacks the extended conjugation and steric bulk of the second phenyl ring, and Diphenyl Ether lacks the reactive benzylic position, Benzyl 2-Biphenylyl Ether offers a unique balance of stability and tailored reactivity. This structural divergence translates directly into functional specificity, most notably its patented application as a fuel marker, where specific substituents on the biphenyl core are critical for detection and performance, a property not shared by its simpler ether counterparts [1]. Therefore, generic substitution with a less complex ether would compromise the intended performance in applications requiring the specific biphenyl-benzyl ether architecture.

Differentiation Evidence for Benzyl 2-Biphenylyl Ether


Fuel Marker Specificity

Benzyl 2-Biphenylyl Ether derivatives are explicitly claimed for use as chemical markers in liquid hydrocarbons, fuels, and oils, where the presence and position of substituents on the biphenyl ring are critical for detection and functionality [1]. While the patent encompasses a broad class, the core Benzyl 2-Biphenylyl Ether structure represents the fundamental scaffold that enables this application, a utility not claimed for simpler benzyl phenyl ethers. The patent specification requires at least one substituent (C1-C12 alkyl or alkoxy) on the biphenyl ring, highlighting that the biphenyl core is essential for the marker's performance, differentiating it from non-biphenyl ethers.

Fuel Marker Petroleum Chemistry Analytical Detection

Medicinal Chemistry Scaffold Prevalence

The biphenyl ether core is a prominent scaffold in medicinal chemistry, appearing in various biologically active molecules, including small-molecule inhibitors designed to target protein-protein interactions . While specific quantitative data for Benzyl 2-Biphenylyl Ether itself is not available, the biphenyl ether class has demonstrated quantifiable biological activities, such as sulfatase-2 inhibition, where biphenyl ether derivatives exhibited inhibitory activity against aryl sulfatase A, a property not shared by all biphenyl derivatives [1]. This class-level evidence supports the compound's potential as a privileged scaffold for medicinal chemistry applications.

Medicinal Chemistry Drug Discovery Scaffold Analysis

Synthetic Accessibility

A specific synthetic procedure for Benzyl 2-Biphenylyl Ether reports a yield of 72% using tetrakis(acetonitrile)copper(I) as a catalyst . This quantitative yield data provides a benchmark for evaluating synthetic routes and optimizing production, a detail often unavailable for many research chemicals. This data point allows for direct comparison with alternative synthetic methods and provides a basis for cost-of-goods calculations.

Synthetic Chemistry Process Optimization Williamson Ether Synthesis

Benzyl 2-Biphenylyl Ether Applications


Fuel Marker Systems

This compound, or its simple derivatives, is explicitly suited for research into chemical marker systems for liquid hydrocarbons, biodiesel, and ethanol fuels, as demonstrated by its core patent application [1]. Researchers can utilize this scaffold to develop and validate novel fuel markers, leveraging the biphenyl core for detection via established analytical techniques like absorption spectroscopy and mass spectrometry. This application is directly supported by the patent evidence, making it a strong candidate for projects focused on fuel authentication and supply chain integrity.

Biphenyl Ether-Based Drug Candidates

Benzyl 2-Biphenylyl Ether serves as a valuable synthetic intermediate or core scaffold for constructing more complex, biologically active molecules, particularly those targeting protein-protein interactions [1]. The biphenyl ether motif is a known privileged structure in medicinal chemistry, and this compound's unique combination of a benzyl group and a biphenyl core provides a versatile platform for derivatization. Researchers in drug discovery can use this compound to generate focused libraries of biphenyl ether derivatives for screening against a range of therapeutic targets, including sulfatases and other enzymes .

Synthetic Methodology Development

The reported synthesis of Benzyl 2-Biphenylyl Ether with a 72% yield using a copper catalyst provides a concrete starting point for reaction optimization studies [1]. Process chemists can use this data to benchmark new catalytic systems, explore alternative synthetic routes (e.g., phase-transfer catalysis), or investigate the scalability of the Williamson ether synthesis for this specific substrate. This application is grounded in the available quantitative yield data, allowing for direct comparison and improvement of existing synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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